Propyl 2,4-decadienoate
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Overview
Description
Preparation Methods
Propyl 2,4-decadienoate is typically synthesized through an esterification reaction. The synthetic route involves the following steps :
Condensation Reaction: Acetone and hexanedial undergo a condensation reaction to form 2,4-hexadienol.
Esterification Reaction: The 2,4-hexadienol is then esterified with propanoic acid to produce this compound.
Chemical Reactions Analysis
Propyl 2,4-decadienoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions are carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Propyl 2,4-decadienoate has several scientific research applications :
Flavor and Fragrance Industry: Due to its strong fruity aroma, it is widely used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics.
Biological Studies: It is used in studies related to lipid oxidation and its impact on protein conformation and aroma development in food products.
Chemical Research: It serves as a model compound in the study of esterification reactions and the behavior of unsaturated esters.
Mechanism of Action
The mechanism by which propyl 2,4-decadienoate exerts its effects involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. These interactions influence the conformation of proteins and other biomolecules, leading to changes in their functional properties .
Comparison with Similar Compounds
Propyl 2,4-decadienoate can be compared with other similar compounds such as ethyl 2,4-decadienoate and methyl 2,4-decadienoate . While all these compounds share a similar ester structure, this compound is unique due to its specific fruity aroma and its particular applications in the flavor and fragrance industry.
Properties
CAS No. |
3025-32-9 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
propyl (2E,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+ |
InChI Key |
RKDOXCGYGLYOBV-BNFZFUHLSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OCCC |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCCC |
density |
0.913-0.919 |
physical_description |
colourless to light pale yellow liquid; Bartlett pear aroma |
solubility |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
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